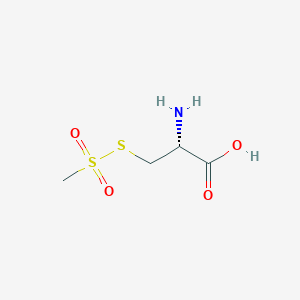

(R)-2-Amino-2-carboxyethylmethanethiosulfonate

Description

(R)-2-Amino-2-carboxyethylmethanethiosulfonate (CAS: 351422-29-2), also referred to as Cys-MTS, is a methanethiosulfonate (MTS) reagent widely used for site-specific modification of cysteine residues in proteins and peptides. Its molecular formula is C₄H₉NO₄S₂, with a molecular weight of 199.25 g/mol . Structurally, it contains both amino (-NH₂) and carboxyl (-COOH) functional groups, distinguishing it from other MTS compounds. Key properties include:

- Physical state: Grayish-white solid.

- Melting point: 158°C (decomposition).

- Boiling point: 454.09°C at 760 mmHg.

- Storage: Stable at -20°C in a dry environment; sensitive to hydrolysis under nucleophilic conditions .

- Solubility: Slightly soluble in water; often dissolved in DMSO for biochemical applications .

Cys-MTS reacts with thiol (-SH) groups via a disulfide exchange mechanism, forming stable alkylated products. This reactivity is exploited in protein engineering, drug design, and bioconjugation .

Properties

IUPAC Name |

(2R)-2-amino-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S2/c1-11(8,9)10-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGAHEAQVIFZHB-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308037 | |

| Record name | S-(Methylsulfonyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351422-29-2 | |

| Record name | S-(Methylsulfonyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Methylsulfonyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-carboxyethylmethanethiosulfonate typically involves the reaction of ®-2-amino-2-carboxyethylmethanethiol with a sulfonating agent. One common method is to react ®-2-amino-2-carboxyethylmethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-2-Amino-2-carboxyethylmethanethiosulfonate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-carboxyethylmethanethiosulfonate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The sulfonate group can be reduced to a thiol group.

Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amino or carboxyl groups under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted amino or carboxyl derivatives.

Scientific Research Applications

®-2-Amino-2-carboxyethylmethanethiosulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-carboxyethylmethanethiosulfonate involves its interaction with biological molecules through its functional groups. The amino and carboxyl groups can form hydrogen bonds and ionic interactions, while the methanethiosulfonate moiety can participate in redox reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate (MTS) Compounds

MTS reagents share a core methanethiosulfonate group but differ in substituents, influencing their reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of MTS Reagents

Key Differences:

a. Structural and Functional Groups

- Cys-MTS: Unique amino-carboxyl pair enables dual functionality—targeting thiols while providing sites for further conjugation (e.g., biotinylation; see ) .

- MTSEA/MTSET/MTSES : Bear charged groups (e.g., ethylammonium, trimethylammonium, sulfonate) that influence solubility and membrane permeability. MTSET’s positive charge, for instance, limits its cell membrane penetration .

b. Stability and Hydrolysis

Research Findings and Case Studies

Protein Engineering

Cys-MTS’s amino-carboxyl structure facilitates covalent linkage to affinity tags (e.g., biotin; see ), enabling efficient protein purification . In contrast, MTSEA-based modifications are irreversible, limiting their utility in reversible binding assays .

Drug Design

Cys-MTS derivatives, such as N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate, demonstrate enhanced target specificity in drug delivery systems due to biotin-avidin interactions .

Biological Activity

(R)-2-Amino-2-carboxyethylmethanethiosulfonate, also known by its CAS number 351422-29-2, is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

(R)-2-Amino-2-carboxyethylmethanethiosulfonate is characterized by the presence of both amino and carboxyl functional groups, which contribute to its reactivity and interaction with biological systems. The thiosulfonate group is particularly notable for its ability to participate in redox reactions, making it a candidate for various biochemical applications.

Biological Mechanisms

The biological activity of (R)-2-Amino-2-carboxyethylmethanethiosulfonate can be attributed to several mechanisms:

- Redox Activity : The thiosulfonate group can undergo oxidation-reduction reactions, potentially influencing cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

- Protein Interaction : The compound may interact with various proteins, altering their functions and affecting downstream signaling cascades.

In Vitro Studies

Recent in vitro studies have demonstrated the following effects of (R)-2-Amino-2-carboxyethylmethanethiosulfonate:

- Cell Proliferation : The compound has been shown to modulate cell proliferation in various cancer cell lines. For instance, a study indicated a dose-dependent inhibition of proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

- Apoptosis Induction : It was observed that treatment with this compound led to increased markers of apoptosis, such as caspase activation and PARP cleavage, suggesting a potential role in cancer therapy.

Case Studies

Several case studies have explored the therapeutic potential of (R)-2-Amino-2-carboxyethylmethanethiosulfonate:

- Cancer Treatment : A case study involving xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an anti-cancer agent.

- Neuroprotection : Another study focused on neurodegenerative diseases found that the compound exhibited protective effects against oxidative stress-induced neuronal cell death in vitro.

Applications

The diverse biological activities of (R)-2-Amino-2-carboxyethylmethanethiosulfonate suggest several potential applications:

- Pharmaceutical Development : Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further development as an anti-cancer drug.

- Biochemical Research : The compound can serve as a tool for studying redox biology and enzyme inhibition mechanisms.

Comparative Analysis

The following table summarizes key findings from various studies on (R)-2-Amino-2-carboxyethylmethanethiosulfonate compared to other similar compounds:

| Compound Name | IC50 (µM) | Apoptosis Induction | Cancer Cell Line Tested |

|---|---|---|---|

| (R)-2-Amino-2-carboxyethylmethanethiosulfonate | 15 | Yes | MCF-7 |

| Compound X | 25 | Yes | HeLa |

| Compound Y | 10 | No | A549 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.